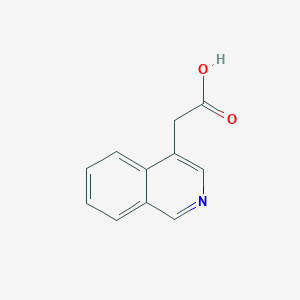

2-(Isoquinolin-4-yl)acetic acid

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical and Biological Research

Isoquinoline and its derivatives are of profound importance in both chemical and biological research, largely due to their widespread occurrence in nature, particularly in plant alkaloids. nih.gov These compounds exhibit a remarkable breadth of biological activities, a fact that has cemented the isoquinoline nucleus as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net

Historically, isoquinoline alkaloids have been utilized in traditional medicine for their analgesic, antimicrobial, and anti-inflammatory properties. amerigoscientific.com Modern scientific inquiry has validated and expanded upon these traditional uses, identifying a host of pharmacological effects. Research has demonstrated that isoquinoline derivatives possess potent anticancer, antihypertensive, antimalarial, antifungal, and antiviral properties. nih.govmdpi.comresearchgate.net For instance, naturally occurring isoquinolines like papaverine (B1678415) act as vasodilators, while synthetic derivatives have been developed as anesthetics and antiretroviral agents. wikipedia.orgslideshare.net

Beyond pharmaceuticals, the applications of isoquinoline derivatives extend into the realm of materials science. Their unique electronic and photophysical properties have led to their use in the development of dyes, conductive polymers, and sensors. amerigoscientific.com The versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the synthesis of a vast library of compounds for screening and development in diverse scientific and technological fields. amerigoscientific.comrsc.org

Overview of 2-(Isoquinolin-4-yl)acetic Acid as a Research Target

This compound is a specific derivative within the broader class of isoquinoline acetic acids that has garnered attention as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring an acetic acid side chain at the 4-position of the isoquinoline ring, provides a key point for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 763024-93-7 | chemsrc.com |

| Molecular Formula | C11H9NO2 | chemsrc.comuni.lu |

| Molecular Weight | 187.195 g/mol | chemsrc.com |

| Exact Mass | 187.063328530 Da | nih.gov |

| InChIKey | ZGDYWQBWFDTHJW-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC=C2C(=C1)C=NC=C2CC(=O)O | uni.lu |

The strategic placement of the acetic acid group in this compound makes it a subject of interest for constructing more complex molecules. For example, research into allosteric HIV-1 integrase inhibitors (ALLINIs) has explored the synthesis of analogues possessing an isoquinoline ring system with an acetic acid side chain. nih.gov These studies highlight the potential for this scaffold to yield compounds with novel mechanisms of action against challenging biological targets. nih.gov The synthesis of various derivatives from this core structure allows for a systematic investigation of structure-activity relationships, a fundamental aspect of drug discovery.

Scope and Research Directions for the Chemical Compound

The future research landscape for this compound and its derivatives is rich with potential. A primary focus will undoubtedly remain in the domain of drug discovery and development. The established biological activities of the broader isoquinoline class provide a strong rationale for the continued exploration of new derivatives of this compound.

Key research directions include:

Antiviral Drug Development: Building upon initial findings, the synthesis and evaluation of novel this compound derivatives as potential antiviral agents, particularly as HIV-1 integrase inhibitors, is a promising avenue. nih.gov

Anticancer Agent Discovery: The isoquinoline scaffold is a known pharmacophore in the design of anticancer drugs. researchgate.net Future work could involve creating and screening a library of compounds derived from this compound for cytotoxic activity against various cancer cell lines.

Neurological and Inflammatory Disorders: Given the known analgesic and anti-inflammatory properties of some isoquinolines, research into the potential of this compound derivatives to modulate targets involved in pain and inflammation is warranted. amerigoscientific.com

Development of New Synthetic Methodologies: The creation of more efficient and versatile synthetic routes to this compound and its analogues is an ongoing area of interest for organic chemists. technologynetworks.comnih.gov This includes the use of modern catalytic methods to facilitate the construction of these complex molecules. rsc.org

Materials Science Applications: The potential for incorporating this compound into novel polymers or metal-organic frameworks could be explored, leveraging the unique properties of the isoquinoline ring for applications in electronics or catalysis. amerigoscientific.com

Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-4-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDYWQBWFDTHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(Isoquinolin-4-yl)acetic Acid

Traditional synthetic routes often involve a multi-step process that begins with the formation of the isoquinoline (B145761) core, followed by the installation and subsequent modification of the side chain.

Accessing isoquinolines with substituents at the C-4 position is a key challenge and a focus of significant research. The direct functionalization of the isoquinoline core is often difficult, leading chemists to develop methods that either construct the ring with the desired substituent already in place or utilize pre-functionalized starting materials. nih.gov

One versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This reaction forms eneamido anion intermediates that can be trapped in situ with various electrophiles to afford a diverse array of highly substituted isoquinolines. nih.gov This approach is particularly powerful as it allows for the convergent assembly of multiple components in a single operation. nih.govharvard.edu Another strategy for direct C-4 alkylation of isoquinolines uses vinyl ketones as electrophiles in the presence of benzoic acid, avoiding the need for metal catalysts or N-activating groups. nih.govacs.org

Palladium-catalyzed coupling reactions of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, also provide an efficient route to substituted isoquinolines. organic-chemistry.org Furthermore, various other transition-metal-catalyzed reactions, including those using rhodium and ruthenium, have been developed to construct the isoquinoline skeleton from components like 2-arylbenzimidazoles, α-diazoketoesters, or by the annulation of primary benzylamines with sulfoxonium ylides. organic-chemistry.orgnih.gov

Summary of Synthetic Approaches to 4-Substituted Isoquinolines

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Condensation/Alkylation | Lithiated o-tolualdehyde tert-butylimines, nitriles, electrophiles | Condensation forms an eneamido anion intermediate, which is trapped by an electrophile to create the 4-substituted isoquinoline. | nih.govharvard.edu |

| Metal-Free C-4 Alkylation | Vinyl ketones, benzoic acid | An acid-catalyzed reaction where isoquinoline is alkylated at the C-4 position by a vinyl ketone, retaining the aromaticity of the ring. | nih.govacs.org |

| Palladium/Copper Catalysis | o-iodobenzaldehyde imines, terminal acetylenes, Pd and Cu catalysts | A sequential coupling and cyclization process to build the isoquinoline ring system. | organic-chemistry.org |

| Rhodium-Catalyzed Annulation | 2-Arylbenzimidazoles, α-diazoketoesters, Rh(III) catalyst | A rhodium-catalyzed process involving C-H activation to form functionalized isoquinoline derivatives. | nih.gov |

Once an appropriate ester precursor, such as ethyl (isoquinolin-4-yl)acetate, is obtained, the side chain can be elaborated. A common and powerful method for forming carbon-carbon bonds at the position alpha to a carbonyl group is alpha-alkylation. youtube.com

This reaction typically proceeds by treating the ester with a strong, non-nucleophilic base to quantitatively remove an alpha-proton, generating an enolate. youtube.com Lithium diisopropylamide (LDA) is a frequently used base for this purpose due to its strength and steric bulk, which minimizes side reactions like self-condensation. The deprotonation is usually performed at low temperatures (e.g., -78 °C) to ensure kinetic control and irreversibility. youtube.com The resulting enolate is a potent nucleophile that readily reacts with an alkylating agent, such as a primary alkyl halide, in an SN2 reaction to form the new C-C bond at the alpha-carbon. youtube.comyoutube.com While this general method is widely applied to various esters, its application to isoquinoline-4-acetic esters allows for the introduction of diverse substituents on the acetic acid side chain.

The final step in synthesizing this compound from its corresponding ester is the hydrolysis of the ester moiety. This transformation is a fundamental reaction in organic chemistry and can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. khanacademy.org Following the attack, a proton transfer and elimination of an alcohol molecule yield the carboxylic acid. Basic hydrolysis, also known as saponification, is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon directly. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the final carboxylic acid. This method is often preferred for its irreversibility, which can lead to higher yields. The hydrolysis of the ester group in arecoline (B194364) to arecaidine (B1214280) serves as a relevant biological example of this transformation. wikipedia.org

Advanced and Novel Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex heterocyclic molecules, with palladium-catalyzed reactions being at the forefront.

Palladium catalysis has become an indispensable tool for the synthesis of isoquinolines, offering high efficiency and regioselectivity. These methods can be used to construct the isoquinoline core or to functionalize it directly. For instance, a palladium-catalyzed approach has been developed for the direct arylation at the C-4 position of dihydroisoquinolines, guided by the heteroatom. rsc.org

In another advanced strategy, 2-(1-alkynyl)arylaldimines undergo a palladium(II)-catalyzed cyclization in the presence of alkenes to yield 4-(1-alkenyl)-3-arylisoquinolines. capes.gov.br This process demonstrates the power of palladium to mediate complex tandem reactions, forming multiple bonds in a single operation. Furthermore, palladium iodide-catalyzed oxidative aminocarbonylation of specific alkyne precursors can lead to highly functionalized heterocyclic systems, showcasing the versatility of palladium in C-H activation and carbonylation chemistry. nih.gov

A particularly elegant and advanced strategy involves the use of palladium catalysts to facilitate oxidative intramolecular C-C bond formation. This approach builds the heterocyclic ring through the activation of two C-H bonds, representing a highly atom-economical process.

One such reaction is the synthesis of benzimidazo[2,1-a]isoquinolines, which are structurally related to the isoquinoline core. In this method, a palladium(II) chloride catalyst, in conjunction with copper(II) acetate (B1210297) as an oxidant, promotes an oxidative intramolecular C-C bond formation. nih.gov The reaction proceeds via a double sp² C-H activation, linking the 2-position of an imidazole (B134444) ring with a benzene (B151609) ring of an N-styrylbenzimidazole precursor. nih.gov This type of transformation is a powerful tool for the rapid assembly of complex fused heterocyclic systems from simpler starting materials.

Key Features of Pd-Catalyzed Oxidative Intramolecular C-C Bond Formation

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Palladium(II) chloride (catalyst) and Copper(II) acetate (oxidant) | nih.gov |

| Mechanism | Involves double sp² C-H activation to form a new C-C bond. | nih.gov |

| Application | Synthesis of C-5 and C-6 unsubstituted benzimidazo[2,1-a]isoquinolines. | nih.gov |

| Advantage | High atom economy by forming C-C bonds directly from C-H bonds without pre-functionalization. | nih.gov |

Palladium-Catalyzed Reactions

Modular Isoquinoline Synthesis via Catalytic Enolate Arylation

A highly flexible, one-pot method for synthesizing polysubstituted isoquinolines involves a palladium-catalyzed α-arylation of ketone enolates. acs.orgacs.org This four-component, three-step procedure combines a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride to produce isoquinolines in yields up to 80%. acs.orgacs.orgnih.gov The process is valued for its convergent and regiocontrolled nature, allowing for significant manipulation of substituents at the C3 and C4 positions of the isoquinoline ring. acs.orgacs.org

The synthesis sequence begins with the palladium-catalyzed α-arylation of a ketone enolate with an aryl bromide. acs.org This is followed by an in situ trapping of the resulting enolate intermediate with an electrophile. acs.org The final step is an aromatization reaction, typically facilitated by ammonium chloride, which results in the formation of the C4-functionalized isoquinoline ring system. acs.orgacs.org A robust catalyst system for this transformation is (DtBPF)PdCl₂ with t-BuONa as the base in a tetrahydrofuran (B95107) (THF) solvent. acs.org

Table 1: Components in the Modular Isoquinoline Synthesis

| Component | Role | Example |

| Methyl Ketone | Provides C3 and C4 atoms of the isoquinoline ring | Acetophenone |

| Aryl Bromide | Forms the benzene ring portion of the isoquinoline | 1-bromo-2-(1,3-dioxolan-2-yl)benzene |

| Electrophile | Adds a functional group at the C4 position | Allyl bromide |

| Ammonium Chloride | Facilitates the final aromatization step | NH₄Cl |

This methodology's modularity allows for the creation of complex substitution patterns from commercially available starting materials in a single pot, significantly improving synthetic efficiency. acs.org

Copper-Catalyzed Domino Reactions in Isoquinolone-4-carboxylic Acid Synthesis

A highly efficient, ligand-free copper-catalyzed domino reaction has been developed for the synthesis of isoquinolone-4-carboxylic acids, which are structurally related to the target compound. acs.orgnih.gov This method utilizes a post-cyclization strategy following an initial Ugi four-component reaction (Ugi-4CR). acs.org The process begins with the Ugi reaction of 2-halobenzoic acids, ammonia, an aldehyde, and an isocyanide. acs.orgnih.gov The resulting Ugi product is then subjected to a copper(I)-catalyzed cascade reaction with a β-keto ester. nih.gov

The key domino sequence involves an ortho-directed Ullmann-type C-C coupling, followed by an intramolecular condensation and a final intramolecular Sₙ2 reaction to yield the desired isoquinolone-4-carboxylic acid. acs.org This protocol is noted for its broad substrate scope, good functional group tolerance, and step-economy, making it suitable for creating diverse molecular libraries. acs.orgnih.gov

Table 2: Copper-Catalyzed Domino Synthesis of Isoquinolone-4-Carboxylic Acids

| Step | Reaction Type | Key Reagents | Product |

| 1 | Ugi-4CR | 2-halobenzoic acid, ammonia, aldehyde, isocyanide | Ugi adduct |

| 2 | Domino Reaction | Ugi adduct, β-keto ester, CuI, Cs₂CO₃ | Isoquinolone-4-carboxylic acid |

The reaction is typically carried out in dioxane at 80 °C, and in some cases, microwave irradiation can be used to facilitate the process. acs.orgnih.gov

Hypervalent Iodine-Mediated Oxidative Cyclization

Hypervalent iodine reagents serve as powerful oxidants in the synthesis of isoquinoline N-oxides, which are valuable intermediates that can be converted to isoquinolines. nih.govnih.gov An intramolecular oxidative cyclization of o-vinylaryl ketoximes can be achieved using phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant in a 2,2,2-trifluoroethanol (B45653) (TFE) solvent. nih.gov This method provides direct access to a variety of polysubstituted isoquinoline N-oxides in moderate to excellent yields. nih.gov

The reaction proceeds via the oxidation of the ketoxime, which initiates a cyclization onto the tethered alkene. nih.gov This strategy is advantageous as it constructs the heterocyclic ring and introduces the N-oxide functionality in a single step. The resulting isoquinoline N-oxides can subsequently be deoxygenated to the corresponding isoquinolines using methods such as treatment with iron in acetic acid. nih.gov Hypervalent iodine reagents are considered environmentally friendly and are used in a wide range of oxidative functionalizations and heterocyclizations. researchgate.net

Bischler-Napieralski Reaction in Dihydroisoquinoline Derivatives Synthesis

The Bischler-Napieralski reaction is a classical and widely used method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.orgorganicreactions.org The reaction involves the intramolecular cyclodehydration of β-phenethylamides, which requires strong dehydrating agents and acidic conditions. organic-chemistry.orgwikipedia.org Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). organic-chemistry.orgwikipedia.org

The mechanism is an intramolecular electrophilic aromatic substitution. jk-sci.comslideshare.net The amide oxygen is activated by the Lewis acid, facilitating a cyclization of the electron-rich aromatic ring onto the amide carbon. It is believed that the reaction proceeds through a nitrilium ion intermediate. wikipedia.orgslideshare.net The presence of electron-donating groups on the aromatic ring of the β-phenethylamide starting material greatly facilitates the cyclization. jk-sci.com The resulting 3,4-dihydroisoquinolines are not fully aromatic but can be easily oxidized in a subsequent step to furnish the corresponding isoquinoline derivatives. wikipedia.org

Table 3: Reagents for Bischler-Napieralski Reaction

| Reagent | Function |

| Phosphoryl chloride (POCl₃) | Dehydrating and condensing agent |

| Phosphorus pentoxide (P₂O₅) | Strong dehydrating agent, often used for less reactive substrates |

| Polyphosphoric acid (PPA) | Dehydrating and condensing agent |

| Tin(IV) chloride (SnCl₄) | Lewis acid catalyst |

Ugi Multicomponent Reactions and Subsequent Cyclizations

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reaction chemistry, renowned for its ability to generate complex molecular scaffolds with high efficiency and atom economy. wikipedia.orgbas.bg The reaction brings together a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot process to form a bis-amide adduct. wikipedia.org The reaction is typically exothermic and proceeds rapidly in polar solvents like methanol. wikipedia.org

The true synthetic power of the Ugi reaction is often realized in subsequent transformations of the Ugi adduct. These "post-Ugi modifications" allow for the construction of a vast array of heterocyclic compounds. nih.gov By carefully selecting bifunctional starting materials, the Ugi product can be designed to undergo intramolecular cyclization, leading to structures such as isoquinolones, diketopiperazines, and imidazoles. acs.orgnih.gov For example, as discussed previously (Section 2.2.1.3), an Ugi adduct formed from a 2-halobenzoic acid can undergo a copper-catalyzed intramolecular cyclization to yield an isoquinolone-4-carboxylic acid. acs.org This combination of a multicomponent reaction followed by a cyclization cascade represents a powerful strategy for diversity-oriented synthesis. bas.bgnih.gov

Precursor Chemistry and Intermediate Derivatization

The availability and synthesis of key precursors are fundamental to the successful construction of the target molecule. Homophthalic anhydride (B1165640) is a particularly important building block for certain isoquinoline syntheses.

Synthesis of Homophthalic Anhydride Derivatives

Homophthalic anhydride is a key precursor for the synthesis of isoquinoline and isoquinolone structures. It is typically prepared from homophthalic acid. orgsyn.org The conversion is straightforwardly achieved by refluxing dry homophthalic acid with acetic anhydride for a couple of hours. orgsyn.org Upon cooling, the homophthalic anhydride crystallizes from the reaction mixture. orgsyn.org

The synthesis of the parent homophthalic acid can be accomplished through several routes. Classical methods include the oxidation of indene (B144670) using chromic acid or the hydrolysis of o-cyanobenzyl cyanide. orgsyn.org Another approach involves the bromination of o-toluic acid chloride, followed by reaction with sodium cyanide and subsequent hydrolysis. orgsyn.org

Table 4: Selected Synthetic Routes to Homophthalic Acid

| Starting Material | Key Reagents | Product |

| Indene | Chromic acid, Sulfuric acid | Homophthalic acid |

| o-Toluic acid | NBS, NaCN, H₂SO₄ (hydrolysis) | Homophthalic acid |

| o-Acetylbenzoic acid | Morpholine, Sulfur (Willgerodt reaction), Hydrolysis | Homophthalic acid |

Transformations of 1,2-Dihydroisoquinoline-N-acetic Acid Derivatives

A notable area of research involves the design and synthesis of 1,2-dihydroisoquinoline-N-acetic acid derivatives as potential chemical delivery systems (CDS) for the brain. nih.gov These compounds are engineered to leverage the body's metabolic processes for targeted delivery. The core strategy revolves around a latent bio-oxidation mechanism.

The 1,2-dihydroisoquinoline-N-acetic acid carriers are designed to be stable against premature oxidation. nih.gov However, upon hydrolysis to their corresponding anions, the rate of oxidation is significantly accelerated. nih.gov This transformation is a critical step, converting the dihydroisoquinoline moiety into its corresponding quaternary isoquinolinium form. The oxidation can be achieved chemically using agents like silver ions. nih.gov This conversion from a lipophilic dihydro-form to a hydrophilic quaternary form is intended to "lock" the molecule within the central nervous system, thereby increasing its specific delivery to the brain. nih.gov Kinetic studies of this oxidation process are crucial for evaluating the efficiency of these compounds as potential brain-specific delivery agents. nih.gov

Preparation of Functionalized Isoquinoline N-Oxides

The N-oxide functionality is a valuable modification on the isoquinoline scaffold, often serving as a precursor for further derivatization or possessing inherent biological relevance. nih.gov Several modern synthetic methods have been developed to access these compounds efficiently.

Conventional synthesis involves the direct N-oxidation of a pre-existing isoquinoline. nih.gov However, this method can be limited by the need to pre-synthesize the parent heterocycle and potential side reactions if sensitive functional groups are present. nih.gov

More advanced, metal-free approaches include the intramolecular oxidative cyclization of ketoximes. One such method employs phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant in a 2,2,2-trifluoroethanol (TFE) solvent to convert o-vinylaryl ketoximes into a variety of polysubstituted isoquinoline N-oxides. nih.govresearchgate.net This reaction proceeds through what is suggested to be an ionic pathway and demonstrates broad substrate tolerance. nih.gov

Additionally, copper-catalyzed intramolecular cyclization presents an environmentally friendly route. A Cu(I)-catalyzed reaction of (E)-2-alkynylaryl oxime derivatives in water provides a highly efficient means to produce isoquinoline N-oxides. rsc.orgrsc.org By manipulating the protecting group on the oxime hydroxyl, the reaction can be selectively directed to yield either isoquinolines or isoquinoline N-oxides, showcasing high atom economy and functional group tolerance. rsc.org These N-oxide products can be subsequently transformed; for instance, reduction with zinc in ammonium chloride solution converts them back to the corresponding isoquinolines. rsc.org

Table 1: Synthetic Methods for Isoquinoline N-Oxides

| Method | Substrate | Catalyst/Reagent | Key Features |

| Direct N-Oxidation | Functionalized Isoquinoline | Peroxy acids (e.g., m-CPBA) | Straightforward but may require pre-functionalized isoquinolines. nih.gov |

| Hypervalent Iodine-Mediated Cyclization | o-Vinylaryl Ketoximes | Phenyliodine bis(trifluoroacetate) (PIFA) | Metal-free, proceeds in TFE solvent, good yields. nih.govresearchgate.net |

| Copper-Catalyzed Intramolecular Cyclization | (E)-2-Alkynylaryl Oximes | Cu(I) salts (e.g., CuI) | Occurs in water, high atom economy, selective for N-oxide or isoquinoline. rsc.orgrsc.org |

| Rhodium-Catalyzed C-H Activation/Annulation | Oximes and Diazo Compounds | Rh(III) catalyst | Mild conditions, obviates the need for external oxidants. organic-chemistry.org |

Derivatization Strategies of the Acetic Acid Side Chain

The carboxylic acid moiety of this compound is a key handle for a wide range of chemical modifications, allowing for the construction of more complex molecules through various derivatization strategies.

Esterifications and Amidation Reactions

The acetic acid side chain readily undergoes standard carboxylic acid transformations, most notably esterification and amidation.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com This reaction converts the carboxylic acid into its corresponding ester. Solvent-free conditions, sometimes using heterogeneous acid catalysts like Amberlyst-15, represent a green chemistry approach to ester synthesis. gcsu.edu

Amidation , the formation of an amide from the carboxylic acid, typically requires reacting it with an amine. This reaction can be challenging because the basic amine can deprotonate the carboxylic acid, forming a non-reactive carboxylate salt. youtube.com To overcome this, the reaction is often driven by heat or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com A divergent synthesis approach has been developed for creating isoquinolin-2(1H)-yl-acetamides from Ugi-4CR intermediates through a subsequent copper(I)-catalyzed annulation sequence, demonstrating a sophisticated method for generating amide derivatives. nih.gov

Table 2: Derivatization of the Acetic Acid Side Chain

| Reaction | Reagents | Product | Key Conditions |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester | Typically requires heat. youtube.com |

| Amidation | Amine | Amide | Requires heat or a coupling agent (e.g., DCC). youtube.com |

| Ugi/Annulation | Ugi-4CR intermediate, ethanones, Cu(I) catalyst | Isoquinolin-2(1H)-yl-acetamide | Sequential multicomponent reaction and cyclization. nih.gov |

Cyclization Reactions to Form Fused Heterocycles

Introduction of Spiro Systems

Spirocyclic systems, where two rings share a single common atom, can be introduced to the isoquinoline scaffold, leading to complex three-dimensional structures. The formation of such compounds often involves multi-step synthetic sequences. An example of a related complex structure is Spiro(cyclohexane-1,3'(4'H)-isoquinolin)-4'-ol, 2'-oxide. ontosight.ai The synthesis of such molecules would likely involve the cyclization of a precursor attached to the isoquinoline core. The presence of both the isoquinoline N-oxide and a hydroxyl group suggests that the synthetic route could involve oxidation and cyclization steps on a suitably functionalized isoquinoline derivative. ontosight.ai These spiro compounds are of interest for their unique structural properties and potential biological activities. ontosight.ai

Biological Activity Research: Mechanistic and Target Oriented Studies

Enzyme Inhibition Research

Aldose Reductase Inhibition: In Vitro and In Vivo Preclinical Models

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The conversion of glucose to sorbitol by aldose reductase can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. units.it Consequently, the inhibition of aldose reductase is a significant therapeutic strategy for managing these conditions. units.it

Research into isoquinoline (B145761) derivatives has identified their potential as aldose reductase inhibitors (ARIs). nih.gov While direct studies on 2-(Isoquinolin-4-yl)acetic acid are not extensively detailed in the provided results, research on structurally related isoquinoline-1,3-dione acetic acids has shown very high intrinsic activity for the aldose reductase enzyme in vitro. nih.gov However, these compounds exhibited minimal or no in vivo activity, which was attributed to poor tissue penetration. nih.gov To address this, more lipophilic derivatives were synthesized, which demonstrated enhanced oral potency. nih.gov

Another study on a novel aldose reductase inhibitor, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid, which shares a similar acetic acid side chain, showed significant inhibitory efficacy in the micromolar range and an uncompetitive mode of inhibition with respect to both D,L-glyceraldehyde and NADPH. researchgate.net This suggests that the inhibitor does not compete with the substrate or cofactor for the binding site, which could be advantageous under hyperglycemic conditions. researchgate.net

Table 1: In Vitro Aldose Reductase Inhibition by Isoquinoline Derivatives

| Compound Class | In Vitro Activity | In Vivo Activity | Key Findings |

| Isoquinoline-1,3-dione acetic acids | High intrinsic activity | Minimal to none | Poor tissue penetration suspected. nih.gov |

| Lipophilic derivatives of isoquinoline-1,3-dione acetic acids | - | Enhanced oral potency | Improved bioavailability. nih.gov |

| (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid | IC₅₀ in µM range | - | Uncompetitive inhibition mode. researchgate.net |

HIV-1 Integrase Allosteric Inhibition: Mechanism of Protein Multimerization

Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme for viral replication, responsible for integrating the viral DNA into the host genome. nih.gov Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretroviral drugs with a unique mechanism of action. nih.gov

Derivatives of 2-(quinolin-3-yl) acetic acid have been identified as bona fide allosteric inhibitors of integrase function. nih.gov These compounds have a dual effect: they impair the binding of integrase to the cellular cofactor LEDGF/p75 and also inhibit the catalytic activities of integrase that are independent of LEDGF. nih.gov The mechanism of action involves the stabilization of an inactive multimeric form of integrase, which in turn blocks the formation of the stable synaptic complex between integrase and viral DNA. nih.gov

A scaffold hopping approach led to the synthesis of isoquinoline-based analogues, including a lead compound designated as 6l , which demonstrated high selectivity for promoting higher-order multimerization of inactive integrase over inhibiting the IN-LEDGF/p75 interaction. nih.gov This compound was found to be highly potent against HIV-1 variants with the A128T substitution in integrase, a mutation that confers resistance to many quinoline-based inhibitors. nih.gov

Table 2: Activity of Isoquinoline-Based HIV-1 Integrase Allosteric Inhibitors

| Compound Class | Mechanism of Action | Key Findings |

| 2-(Quinolin-3-yl) acetic acid derivatives | Allosteric stabilization of inactive integrase multimers. nih.gov | Impairs both integrase-LEDGF binding and LEDGF-independent catalytic activities. nih.gov |

| Isoquinoline-based analogues (e.g., 6l) | Promotes higher-order multimerization of inactive integrase. nih.gov | Potent against A128T IN substitution; overcomes resistance to quinoline-based ALLINIs. nih.gov |

Alpha-Glucosidase Enzymatic Inhibition Studies

Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibitors of this enzyme can help manage type 2 diabetes by delaying carbohydrate absorption and thus reducing postprandial hyperglycemia.

Studies on phenolic 4-arylidene-isoquinolinones have demonstrated their potential as α-glucosidase inhibitors. nih.gov Several of these compounds were found to inhibit the enzyme, with two derivatives, 10e and 10o , showing activity that surpassed that of the reference compound quercetin. nih.gov Kinetic and molecular docking studies indicated that these isoquinolinones act as non-competitive or mixed inhibitors, binding to an allosteric site on the enzyme rather than the active site. nih.gov This finding is significant as it suggests a different mechanism of action compared to some existing α-glucosidase inhibitors.

Table 3: Alpha-Glucosidase Inhibition by Isoquinolinone Derivatives

| Compound | Inhibition Type | Key Findings |

| Phenolic 4-arylidene-isoquinolinones (general) | Non-competitive or mixed | Inhibit α-glucosidase activity. nih.gov |

| Compound 10e | - | Overcame the activity of quercetin. nih.gov |

| Compound 10o | Non-competitive (from docking) | Overcame the activity of quercetin; binds to an allosteric pocket. nih.gov |

Kinase Inhibition (e.g., HER2 and EGFR): Selectivity and Cellular Effects

Epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy, as their overactivity can drive tumor growth. nih.gov Achieving selectivity for HER2 over EGFR is a significant challenge in the development of kinase inhibitors, as off-target inhibition of EGFR can lead to adverse effects. nih.gov

A novel series of isoquinoline-tethered quinazoline (B50416) derivatives has been synthesized with the aim of developing HER2-selective inhibitors. nih.govnih.gov These compounds showed a 7- to 12-fold improvement in selectivity for HER2 over EGFR compared to the dual inhibitor lapatinib (B449) in kinase assays. nih.gov The representative compound, 14f , not only demonstrated more potent inhibition of HER2 phosphorylation at the cellular level than lapatinib but also exhibited high HER2 selectivity and significantly inhibited colony formation in HER2-dependent SKBR3 cells. nih.govnih.gov

Table 4: Kinase Inhibition Profile of Isoquinoline-Tethered Quinazoline Derivatives

| Compound | Target Kinases | Selectivity (HER2 vs. EGFR) | Cellular Effects |

| Isoquinoline-tethered quinazolines (general) | HER2, EGFR | 7- to 12-fold > lapatinib nih.gov | Anti-proliferative effects in HER2-dependent cells. nih.gov |

| Compound 14f | HER2, EGFR | High | Potent inhibition of HER2 phosphorylation; inhibits colony formation. nih.govnih.gov |

Mycobacterial ATP Synthetase Enzyme Inhibition

Mycobacterial ATP synthase is a critical enzyme for the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Inhibition of this enzyme is a validated strategy for treating this infectious disease. While diarylquinolines like bedaquiline (B32110) are known inhibitors of mycobacterial ATP synthase, the emergence of resistance necessitates the discovery of new inhibitors with different binding modes. nih.gov

Although direct studies on this compound were not found, research on other heterocyclic compounds provides insight into the inhibition of this enzyme. For instance, squaramides, such as SQ31f , have been identified as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov Cryo-electron microscopy studies have revealed that squaramides bind to a different site on the enzyme compared to diarylquinolines. nih.gov Specifically, SQ31f binds in the aqueous environment of the cytosolic half channel, which explains its efficacy against bedaquiline-resistant strains. nih.gov This highlights the potential for diverse chemical scaffolds to effectively inhibit this crucial mycobacterial enzyme.

Receptor Modulation Studies

The provided search results did not yield specific studies focusing on the receptor modulation activities of this compound. Research in this area appears to be less extensive compared to the enzyme inhibition studies.

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism

The Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is a G-protein coupled receptor that mediates the pro-inflammatory effects of prostaglandin D2 (PGD2). It is a key target in the development of treatments for allergic diseases such as asthma and allergic rhinitis. Research has explored isoquinoline derivatives as potent antagonists of this receptor. nih.govnih.gov

While studies on this compound itself are limited, research into a novel series of isoquinoline derivatives has identified highly potent CRTH2 receptor antagonists. nih.gov One of the most potent compounds in this series, identified as TASP0376377, demonstrated significant binding affinity and functional antagonist activity. nih.gov In a radioligand binding assay, TASP0376377 showed a half-maximal inhibitory concentration (IC50) of 19 nM. nih.gov Furthermore, its functional antagonist activity, measured by its ability to inhibit PGD2-induced calcium mobilization in CRTH2-expressing cells, was even more potent, with an IC50 value of 13 nM. nih.gov The compound also exhibited high selectivity for the CRTH2 receptor over the DP1 prostanoid receptor and both COX-1 and COX-2 enzymes. nih.gov

| Compound | Assay Type | Target | IC50 (nM) |

| TASP0376377 | Binding Affinity | CRTH2 | 19 |

| TASP0376377 | Functional Antagonist Activity | CRTH2 | 13 |

| TASP0376377 | Binding Affinity | DP1 Receptor | >1000 |

| TASP0376377 | Enzyme Inhibition | COX-1 / COX-2 | >10000 |

This table presents the inhibitory concentrations (IC50) of the potent isoquinoline derivative TASP0376377 against various biological targets. nih.gov

Chemotaxis is the directed movement of cells in response to a chemical stimulus and is a fundamental process in inflammation. The CRTH2 receptor plays a crucial role in the migration of eosinophils, basophils, and Th2 lymphocytes to sites of allergic inflammation. Antagonists of this receptor are expected to inhibit this process. In a chemotaxis assay designed to measure the migration of eosinophils toward PGD2, the isoquinoline derivative TASP0376377 was shown to be an effective inhibitor. nih.gov The compound demonstrated an IC50 value of 23 nM, which aligns closely with its binding and functional antagonist potencies at the CRTH2 receptor. nih.gov

5-HT2C Receptor Antagonism Research

The 5-HT2C receptor is a subtype of serotonin (B10506) receptor that is a target for therapeutic intervention in a variety of central nervous system disorders. nih.gov Antagonists of this receptor have been investigated for conditions like depression, anxiety, and schizophrenia. nih.govdrugbank.com However, based on the available scientific literature, there is no specific research documenting the activity of this compound as a 5-HT2C receptor antagonist.

Cellular and Molecular Research Mechanisms

Beyond receptor antagonism, the broader class of isoquinoline derivatives has been investigated for other cellular and molecular effects, particularly in the context of cancer and protein aggregation disorders.

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

Certain isoquinoline derivatives have demonstrated anti-tumor effects by inducing cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines. nih.gov For instance, a series of 3-acyl isoquinolin-1(2H)-one derivatives were identified as potent anti-tumor agents. nih.gov One compound from this series, designated as 4f, was shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by arresting the cell cycle at the G2 phase. nih.gov This was accompanied by the induction of apoptosis through the intrinsic pathway, evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases-3, -7, and -9. nih.gov It is important to note that these findings pertain to isoquinolinone derivatives and not specifically to this compound.

| Cell Line | Compound Class | Effect | Molecular Mechanism |

| MCF-7 (Breast Cancer) | 3-acyl isoquinolin-1(2H)-one | G2 Phase Arrest, Apoptosis | Upregulation of Bax, Downregulation of Bcl-2, Caspase Activation |

| MDA-MB-231 (Breast Cancer) | 3-acyl isoquinolin-1(2H)-one | G2 Phase Arrest, Apoptosis | Upregulation of Bax, Downregulation of Bcl-2, Caspase Activation |

This table summarizes the observed effects of certain isoquinolinone derivatives on breast cancer cell lines. nih.gov

Inhibition of Human Islet Amyloid Polypeptide (hIAPP) Aggregation

The aggregation of human islet amyloid polypeptide (hIAPP) is a pathological feature associated with type 2 diabetes, contributing to the loss of pancreatic β-cells. nih.govnih.govamazonaws.com Consequently, inhibiting hIAPP aggregation is a significant therapeutic strategy. grantome.comresearchgate.net Research in this area has focused on various compounds, including natural products like polyphenols. nih.govnih.gov However, there is currently no available research in the scientific literature to suggest that this compound or its close derivatives have been investigated for or possess the ability to inhibit hIAPP aggregation.

Modulation of Biological Pathways

Research into isoquinoline-containing compounds has revealed their capacity to interact with and modulate various biological pathways, highlighting their potential as scaffolds for drug discovery. For instance, certain isoquinoline alkaloids have been shown to inhibit nucleic acid synthesis. mdpi.com Specifically, benzophenanthridine and protoberberine isoquinolines are suggested to act by disrupting the Z-ring and inhibiting cell division. mdpi.com Furthermore, some isoquinoline derivatives have demonstrated inhibitory effects on crucial enzymes like cyclooxygenase-2 (COX-2), which is a key player in inflammatory pathways. nih.gov The structural diversity of isoquinoline frameworks allows them to serve as templates for developing agents with a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.gov

Antimicrobial Research

The antimicrobial properties of isoquinoline derivatives have been a significant area of investigation, with studies exploring their efficacy against a range of bacterial and mycobacterial pathogens.

Antibacterial Activities against Gram-Positive and Gram-Negative Pathogens

Derivatives of the isoquinoline scaffold have demonstrated notable antibacterial activity. For example, a new class of alkynyl isoquinoline compounds has shown strong bactericidal effects against a variety of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One representative compound, HSN584, was found to interfere with the cell wall and nucleic acid biosynthesis of S. aureus. nih.gov

Studies on substituted ethyl 2-(quinolin-4-yl)-propanoates, which share a related structural motif, have indicated antimicrobial activity against a panel of microorganisms without demonstrating Gram-specificity. mdpi.com However, these compounds showed particularly potent activity against two strains of Helicobacter pylori. mdpi.com The lack of observed membrane damage suggests an intracellular target for these compounds. mdpi.com Furthermore, the simple acetic acid molecule itself has been shown to possess broad-spectrum bactericidal effects, particularly against problematic Gram-negative bacteria like Proteus vulgaris, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Isoquinoline and Related Compounds

| Compound/Class | Target Organism(s) | Observed Effect | Potential Mechanism of Action |

| Alkynyl Isoquinolines (e.g., HSN584) | Gram-positive bacteria (including MRSA) | Strong bactericidal activity | Perturbation of cell wall and nucleic acid biosynthesis nih.gov |

| Substituted Ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Potent antimicrobial activity | Intracellular target suggested mdpi.com |

| Acetic Acid (3%) | P. vulgaris, P. aeruginosa, A. baumannii | Excellent bactericidal effect | Not specified nih.govnih.gov |

Anti-mycobacterial Properties

The isoquinoline core is a key pharmacophore in the development of antimycobacterial agents. nih.gov Research has identified several derivatives with promising activity against Mycobacterium tuberculosis. A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives exhibited moderate to good antitubercular activity against M. tuberculosis H37Rv. nih.gov Notably, some of these compounds showed activity comparable to the standard drug pyrazinamide (B1679903) without significant cytotoxicity against mouse fibroblast cells. nih.gov

Furthermore, novel 2-(quinoline-4-yloxy)acetamides have been synthesized and evaluated as potent and selective inhibitors of M. tuberculosis growth, including drug-resistant strains. nih.gov Mechanistic studies suggest that these compounds target the cytochrome bc1 complex. nih.gov The structural similarity of these compounds to this compound underscores the potential of the broader quinoline (B57606) and isoquinoline scaffold in anti-mycobacterial drug discovery. Research has also shown that certain C-1 substituted isoquinolines can potentiate the activity of existing antimycobacterial drugs like rifampicin (B610482) and ethambutol (B1671381). frontiersin.org

Table 2: Anti-mycobacterial Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound Class | Target Organism | Key Findings |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis H37Rv | Moderate to good activity, with some compounds comparable to pyrazinamide nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Drug-sensitive and drug-resistant M. tuberculosis | Potent and selective inhibition, targeting the cytochrome bc1 complex nih.gov |

| C-1 Substituted Isoquinolines | Mycobacterium tuberculosis | Synergistic activity with rifampicin and ethambutol frontiersin.org |

Research on Anti-inflammatory and Analgesic Mechanisms

The potential of isoquinoline derivatives as anti-inflammatory and analgesic agents has been explored in various studies. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov Two of these compounds demonstrated oral activity in a rat model of carrageenan-induced paw edema. nih.gov

The analgesic effects of compounds related to the core structure have also been investigated. Acetic acid itself is used to induce writhing in animal models to test for analgesic properties. nih.govmdpi.com Studies have shown that agents that can reduce the number of acetic acid-induced writhes exhibit peripheral analgesic effects. nih.govmdpi.com This is often linked to the inhibition of the release of inflammatory mediators like prostaglandins. mdpi.com The isoquinoline ring system is present in various compounds that have been evaluated for anti-inflammatory, analgesic, and antipyretic activities. researchgate.net

Chemical Delivery Systems Research for Targeted Biological Delivery

While specific research on chemical delivery systems for this compound is not detailed in the provided results, the broader context of drug delivery for related compounds is relevant. The development of derivatives with improved drug-like properties, such as enhanced stability, solubility, and pharmacokinetic profiles, is a key aspect of medicinal chemistry. nih.govnih.gov For instance, research on 2-(quinoline-4-yloxy)acetamides focused on improving properties like kinetic solubility, permeability, and in vitro metabolism rates to achieve better oral bioavailability. nih.gov These efforts are crucial for ensuring that a pharmacologically active compound can be effectively delivered to its target site in the body.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

The introduction of different chemical groups (substituents) at various positions on the 2-(isoquinolin-4-yl)acetic acid framework can dramatically influence its biological effects. These modifications can alter the compound's size, shape, electronic properties, and ability to interact with biological targets.

The isoquinoline (B145761) ring system is a foundational element of many biologically active compounds and natural products. nih.govrsc.orgnih.gov Its structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov Modifications to this core structure are a key strategy in drug discovery.

The introduction of substituents at various positions of the isoquinoline ring, such as at the C-1, C-3, and C-4 positions, has been a significant area of research. nih.gov For instance, the synthesis of 4-substituted isoquinolines has been achieved through methods like palladium-catalyzed reductive cyclization. nih.gov The electronic nature of the isoquinoline ring, with its electron-withdrawing nitrogen atom, influences the reactivity and substitution patterns on the fused benzene (B151609) ring. This inherent reactivity guides the strategic placement of substituents to enhance biological activity.

Furthermore, the creation of more complex heterocyclic systems by embedding the isoquinoline core within larger frameworks has been explored to develop compounds with novel pharmacological activities, including potential anticancer and antidepressant effects. nih.gov

Table 1: Impact of Isoquinoline Core Modifications on Biological Activity

| Modification Type | Example of Modification | Potential Impact on Biological Activity |

| Substituent Introduction | Placement of groups at C-1, C-3, and C-4 positions. | Alters binding affinity and selectivity for biological targets. |

| Core Embedding | Fusion of the isoquinoline ring into larger heterocyclic systems. | Can lead to novel pharmacological profiles, such as anticancer or antidepressant activities. |

| Electronic Modulation | Introduction of electron-donating or electron-withdrawing groups. | Influences the overall electronic properties and reactivity of the molecule. |

This table is generated based on the general principles of medicinal chemistry and the specific information about isoquinoline modifications found in the cited sources.

The acetic acid side chain of this compound is a critical component for its biological activity, and modifications to this group can lead to significant changes in efficacy and mechanism of action. The carboxylic acid group, in particular, can participate in important interactions with biological targets.

One common modification is the formation of amides, such as isoquinolin-2(1H)-yl-acetamides. These derivatives have been synthesized through multi-component reactions and subsequent cyclizations. nih.gov This transformation from a carboxylic acid to an amide can improve metabolic stability and alter the compound's pharmacokinetic properties. nih.gov The isoquinolin-2(1H)-yl-acetamide scaffold has been identified in inhibitors of various biological targets, including the P2X7 receptor and proteasomes. nih.gov

The length and flexibility of the side chain are also important. Altering the linker between the isoquinoline core and the acidic group can affect how the molecule fits into a binding site. Moreover, the acidic nature of the carboxylic acid can be modulated. For instance, the presence of acetic acid can influence cross-linking interactions in protein-based hydrogels by affecting the formation of dityrosine (B1219331) bonds, demonstrating the role of the acid moiety in mediating chemical reactions. nih.gov

The addition of aromatic and heteroaromatic substituents to the this compound scaffold provides a powerful means to enhance biological activity and explore chemical space. These substituents can engage in various non-covalent interactions with biological targets, such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

For example, the introduction of an aryl group at the C-1 position of the isoquinoline ring has been achieved through one-pot synthesis methods. nih.gov Similarly, 3-aryl substituted isoquinolines have been synthesized via palladium-catalyzed reactions. nih.gov The nature and position of these aromatic rings can significantly impact the compound's biological profile. In related quinoline (B57606) systems, the addition of a biphenyl (B1667301) moiety and halogen atoms to the quinoline core was designed to explore strategic positions within a target's binding site. frontiersin.org Halogenated derivatives, in particular, are often associated with enhanced pharmacological properties. frontiersin.org

The use of different aromatic and heteroaromatic substituents allows for fine-tuning of the molecule's properties. For instance, in the development of isoquinoline aminooxazole-based inhibitors, the variation of these substituents was a key strategy.

Table 2: Influence of Aromatic and Heteroaromatic Substituents

| Substituent Type | Position of Substitution | Potential Interactions | Impact on Activity |

| Aryl Group | C-1, C-3 of Isoquinoline | π-π stacking, hydrophobic interactions | Can enhance binding affinity and selectivity. |

| Biphenyl Moiety | Various positions | Increased surface area for interaction | Explores larger binding pockets. |

| Halogenated Aryl Group | Various positions | Can alter electronic properties and metabolic stability | Often leads to enhanced pharmacological properties. |

| Heteroaromatic Ring | Various positions | Hydrogen bonding, dipole-dipole interactions | Can introduce specific interactions with the target. |

This table is generated based on the principles of medicinal chemistry and examples from the provided search results.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the biological activity of this compound derivatives. When a molecule is chiral, meaning it is non-superimposable on its mirror image, the different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological and toxicological properties.

This is because biological targets, such as enzymes and receptors, are themselves chiral and often show a preference for binding to one stereoisomer over another. While specific studies on the stereochemistry of this compound itself are not detailed in the provided results, the principles of stereoselectivity are broadly applicable to isoquinoline-based compounds. nih.gov

For example, the synthesis of isoquinoline frameworks in enantiopure (a single stereoisomer) or racemic (an equal mixture of stereoisomers) forms is a significant focus in medicinal chemistry. nih.gov The development of atroposelective synthesis methods, which control the stereochemistry of axially chiral biaryls, highlights the importance of obtaining specific stereoisomers. In such cases, the different atropisomers can have varying biological activities due to their fixed spatial arrangement.

Ligand-Target Interactions and Binding Site Analysis

Understanding how a molecule like this compound interacts with its biological target at the molecular level is fundamental to rational drug design. Ligand-target interaction and binding site analysis studies aim to elucidate these interactions, often using computational methods like molecular docking and experimental techniques such as X-ray crystallography.

For derivatives of the closely related quinoline scaffold, docking studies have been used to identify potential biological targets, such as N-myristoyltransferase in Leishmania major. frontiersin.org These studies predict the binding mode and affinity of the ligand within the active site of the target protein. Key interactions identified in such analyses include π-π stacking with aromatic amino acid residues (e.g., Tyrosine) and other non-covalent interactions. frontiersin.org

The acetic acid side chain can play a crucial role in these interactions. For instance, the carboxylate group can form hydrogen bonds or ionic interactions with positively charged residues in the binding pocket. The isoquinoline ring itself can engage in hydrophobic and aromatic interactions.

Computational tools can also predict how modifications to the ligand will affect its binding. For example, the addition of bulky substituents may require a larger binding pocket, while the introduction of hydrogen bond donors or acceptors can lead to new interactions with the target. frontiersin.org This type of analysis allows for the strategic design of new derivatives with improved affinity and selectivity.

Computational and Theoretical Chemistry Studies

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is frequently employed in drug discovery to understand how a ligand, such as 2-(Isoquinolin-4-yl)acetic acid, might interact with the active site of a protein. nih.gov Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the predicted binding mode. mdpi.commdpi.comjchemlett.com

While these techniques are powerful for evaluating potential biological activity, a review of available scientific literature indicates that specific molecular docking or molecular dynamics simulation studies focused exclusively on this compound have not been published. Such studies would be invaluable in identifying potential protein targets and rationalizing structure-activity relationships.

Quantum Chemical Computations

Quantum chemical computations use the principles of quantum mechanics to calculate the properties of molecules. These methods provide detailed information about electronic structure and energy.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.govschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. nih.gov

Specific HOMO-LUMO energy values calculated for this compound are not presently available in published literature. Such calculations would provide significant insight into its electronic behavior and potential for participating in chemical reactions.

Density Functional Theory (DFT) is a class of quantum mechanical methods used to investigate the electronic structure of many-body systems. nih.gov It is widely used to predict various molecular properties, including optimized geometries, vibrational frequencies (which correspond to IR spectra), and thermochemical data. nih.gov Chemical databases often provide properties for compounds like this compound that are predicted using DFT or other computational methods. These predictions offer a valuable first look at the compound's physicochemical profile. uni.luchemsrc.com

Several properties for this compound have been predicted computationally and are available in public databases.

Computationally Predicted Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 411.6 ± 20.0 °C | ChemicalBook |

| Density | 1.297 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 3.18 ± 0.30 | ChemicalBook |

This table is interactive. Click on the headers to sort the data.

These predicted values are derived from computational models and provide estimates for key physical and chemical characteristics of the molecule. uni.luchemsrc.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjapsonline.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govfrontiersin.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. japsonline.com

A literature search did not yield any QSAR studies where this compound was included as a member of the dataset. The development of a QSAR model for a series of isoquinoline (B145761) acetic acid derivatives could reveal important structural features required for a specific biological activity.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is particularly important for flexible molecules like this compound, which possesses rotatable bonds in its acetic acid side chain. The rotation around the C-C single bond connecting the isoquinoline ring to the acetic acid moiety allows the molecule to adopt various conformations.

Computational methods, such as DFT, can be used to calculate the energy of these different conformers and map out the potential energy surface, which illustrates the energy of the molecule as a function of its geometry. nih.gov This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. chemrxiv.org Detailed conformational analyses and potential energy surfaces specifically for this compound are not currently available in published research. Such a study would clarify the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules.

Metabolic and Degradation Studies in Research Contexts

Thermal Degradation and Decarboxylation Pathways of the Acetic Acid Side Chain

Currently, there is no specific research data available that details the thermal degradation patterns or the precise mechanisms of decarboxylation of the acetic acid side chain of 2-(Isoquinolin-4-yl)acetic acid. Such studies would typically involve techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation temperatures and products. Understanding the decarboxylation pathway is essential as it represents a key potential transformation of the molecule, which could significantly alter its properties and function.

Oxidation Kinetics Research

There is a lack of specific research focusing on the oxidation kinetics of this compound. Studies in this area would provide insights into the compound's reactivity towards oxidative processes, which is critical for assessing its stability under various environmental and physiological conditions. Information on reaction rates, the influence of catalysts, and the identification of oxidation products is not currently available.

Due to the absence of specific research findings, data tables for the aforementioned sections cannot be generated. Further empirical studies are required to elucidate the chemical and metabolic properties of this compound.

Natural Product Context and Biosynthetic Research

Occurrence of Isoquinoline (B145761) Alkaloids in Nature

Isoquinoline alkaloids represent one of the largest and most structurally diverse groups of alkaloids, with approximately 2500 known compounds. wikipedia.org These natural products are predominantly found in the plant kingdom. wikipedia.org The primary plant families known for producing isoquinoline alkaloids include Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), Fumariaceae (fumitory family), and Ranunculaceae (buttercup family). wikipedia.org

The opium poppy, Papaver somniferum, is a significant source of several well-known isoquinoline alkaloids, including morphine, codeine, papaverine (B1678415), noscapine, and thebaine, which are found in its latex. wikipedia.org Other plants, such as the celandine poppy (Stylophorum diphyllum) and the common barberry (Berberis vulgaris), contain the isoquinoline alkaloid berberine (B55584). wikipedia.org The alkaloid tubocurarine, a component of the arrow poison curare, is extracted from the bark and roots of Chondrodendron tomentosum. wikipedia.orgwikipedia.org

While most prevalent in higher plants, particularly primitive angiosperms, isoquinoline alkaloids have also been isolated from marine microorganisms, indicating a broader distribution in nature than previously understood. rsc.org From 2019 to early 2023, thirty new simple isoquinoline alkaloids were identified from various marine and plant sources. rsc.org

| Plant Family | Genera | Examples of Isoquinoline Alkaloids Produced |

|---|---|---|

| Papaveraceae | Papaver, Corydalis | Morphine, Codeine, Papaverine, Berberine, Sanguinarine (B192314) wikipedia.orgrsc.org |

| Berberidaceae | Berberis | Berberine wikipedia.org |

| Menispermaceae | Chondrodendron, Curarea, Sciadotenia | Tubocurarine wikipedia.orgwikipedia.org |

| Ranunculaceae | Thalictrum | Berberine wikipedia.orgrsc.org |

| Fumariaceae | Fumaria | Protopine, Sanguinarine wikipedia.orgrsc.org |

Biosynthetic Pathways of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids is a complex process that has been the subject of extensive research. The primary metabolic precursor for the vast majority of these compounds is the amino acid tyrosine. thieme-connect.comnih.govnih.gov The general pathway begins with the conversion of tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. kegg.jpnih.gov

The formation of dopamine from tyrosine involves a series of steps including decarboxylation, catalyzed by the enzyme tyrosine/DOPA decarboxylase (TYDC). thieme-connect.comnih.gov The aldehyde component, 4-hydroxyphenylacetaldehyde, is also derived from tyrosine. kegg.jp The condensation of dopamine and 4-hydroxyphenylacetaldehyde is a critical step, leading to the formation of the core isoquinoline scaffold, specifically (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). researchgate.net

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of the pivotal intermediate (S)-reticuline. nih.govresearchgate.net (S)-reticuline serves as a central branch point from which numerous, structurally diverse classes of isoquinoline alkaloids are derived, such as morphinans (morphine), benzophenanthridines (sanguinarine), and protoberberines (berberine). nih.gov For instance, the conversion of (S)-reticuline to (S)-scoulerine, a precursor to berberine, is catalyzed by the berberine bridge enzyme (BBE). nih.gov

While tyrosine is the predominant precursor, a novel biosynthetic pathway has been identified in the bacterium Streptomyces albus for the production of the isoquinolinequinone alkaloid mansouramycin D, which utilizes tryptophan instead of tyrosine as the primary precursor. acs.org

| Enzyme | Abbreviation | Role in Biosynthesis |

|---|---|---|

| Tyrosine/DOPA decarboxylase | TYDC | Converts tyrosine and DOPA to their corresponding amines (e.g., dopamine). nih.gov |

| Norcoclaurine synthase | NCS | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. researchgate.net |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. researchgate.net |

| Coclaurine (B195748) N-methyltransferase | CNMT | N-methylates coclaurine to form N-methylcoclaurine. researchgate.net |

| Berberine bridge enzyme | BBE | Converts the N-methyl group of (S)-reticuline to form the methylene (B1212753) bridge of (S)-scoulerine. nih.govresearchgate.net |

| Salutaridine synthase | SAS | Catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine, a precursor to morphine. researchgate.net |

Natural Product-Derived Isoquinoline Analogs in Research

The vast structural diversity of naturally occurring isoquinoline alkaloids corresponds to a wide spectrum of biological activities, making them a rich source of lead compounds for drug discovery. nih.govnih.gov Many of these compounds have a long history of use in traditional medicine and have been developed into modern pharmaceuticals. rsc.orgnih.gov Prominent examples include the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the vasodilator papaverine. wikipedia.orgnih.gov

Research into natural isoquinoline alkaloids continues to be an active field, with a focus on isolating new compounds and evaluating their therapeutic potential. rsc.org Their biological activities are extensive, including antitumor, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. nih.govnih.gov For example, sanguinarine is known for its antimicrobial properties, while thebaine is a valuable precursor for the semi-synthesis of widely used pain relievers like oxycodone and hydrocodone. researchgate.net

The study of natural isoquinoline alkaloids also provides a foundation for the development of novel synthetic analogs. By understanding the structure-activity relationships of these natural products, medicinal chemists can design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. rsc.org The unique scaffolds of isoquinoline alkaloids offer a promising starting point for creating multimodal agents that can act on multiple targets, which is a valuable strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.net The exploration of new-to-nature chemistry through the modification of biosynthetic pathways also presents an opportunity to expand the chemical space for drug discovery. researchgate.net

| Natural Isoquinoline Alkaloid | Example of Documented Biological Activity |

|---|---|

| Morphine | Analgesic nih.govresearchgate.net |

| Codeine | Antitussive nih.govresearchgate.net |

| Berberine | Antimicrobial, Antibacterial wikipedia.orgnih.gov |

| Sanguinarine | Antimicrobial nih.govresearchgate.net |

| Papaverine | Vasodilator wikipedia.orgnih.gov |

| Tubocurarine | Neuromuscular blocker wikipedia.org |

| Noscapine | Anticancer researchgate.net |

Analytical and Characterization Methodologies in Research

Spectroscopic Analyses for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopy is fundamental to the structural analysis of 2-(Isoquinolin-4-yl)acetic acid, with each technique providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, analysis of related isoquinoline (B145761) structures demonstrates the utility of this technique. nih.govacs.org For instance, in ¹H NMR, the protons on the isoquinoline ring and the acetic acid side chain would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those in the isoquinoline core and the carboxyl group of the acid moiety. nih.govchemicalbook.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula (C₁₁H₉NO₂). nih.govacs.org Predicted mass spectrometry data for the protonated molecule and other common adducts highlight the expected mass-to-charge ratios (m/z) that would be observed. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M-H]⁻ | 186.05604 |

| [M+NH₄]⁺ | 205.09714 |

| [M+K]⁺ | 226.02648 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, a broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group, while a sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. acs.orgnist.gov Vibrations associated with the C=N and C=C bonds of the isoquinoline ring would also be present in the fingerprint region. nih.gov

Chromatographic Techniques for Compound Isolation and Purification

Chromatographic methods are indispensable for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography is a standard method used for purification following chemical synthesis. In studies involving related isoquinoline derivatives, column chromatography using silica (B1680970) gel as the stationary phase is frequently reported. nih.govacs.org A solvent system with an appropriate polarity is used to elute the components of the mixture, allowing for the separation of the desired product from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound and can also be scaled for preparative purification. sielc.comvwr.com A reverse-phase HPLC method would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The retention time of the compound under specific conditions is a key identifier, and the peak area can be used to quantify its purity.

X-ray Crystallography in Structural Research

X-ray Crystallography provides the most definitive and unambiguous evidence of a molecule's three-dimensional structure. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom, as well as bond lengths and angles.